4-(3-ethoxyphenoxy)-N-prop-2-enylbutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Ethoxyphenoxy)-N-prop-2-enylbutan-1-amine is an organic compound that features a phenoxy group substituted with an ethoxy group at the 3-position, and an amine group attached to a butane chain with a prop-2-enyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-ethoxyphenoxy)-N-prop-2-enylbutan-1-amine can be achieved through a multi-step process involving the following key steps:
Formation of the Phenoxy Intermediate: The starting material, 3-ethoxyphenol, undergoes a nucleophilic substitution reaction with an appropriate halogenated butane derivative to form the phenoxy intermediate.
Amine Introduction: The phenoxy intermediate is then reacted with an amine source, such as allylamine, under suitable conditions to introduce the prop-2-enylbutan-1-amine moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-(3-Ethoxyphenoxy)-N-prop-2-enylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The phenoxy and amine groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various halogenated compounds and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have biological activity, making it a candidate for studies in pharmacology and biochemistry.
Medicine: Its potential therapeutic properties could be explored for the development of new drugs.
Industry: The compound could be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-ethoxyphenoxy)-N-prop-2-enylbutan-1-amine involves its interaction with specific molecular targets and pathways. The phenoxy and amine groups may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-(3-Methoxyphenoxy)-N-prop-2-enylbutan-1-amine: Similar structure with a methoxy group instead of an ethoxy group.
4-(3-Propoxyphenoxy)-N-prop-2-enylbutan-1-amine: Similar structure with a propoxy group instead of an ethoxy group.
Uniqueness
4-(3-Ethoxyphenoxy)-N-prop-2-enylbutan-1-amine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity compared to its analogs with different substituents.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-(3-ethoxyphenoxy)-N-prop-2-enylbutan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-3-10-16-11-5-6-12-18-15-9-7-8-14(13-15)17-4-2/h3,7-9,13,16H,1,4-6,10-12H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RESGZMLGQISMDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCCCNCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.